![molecular formula C20H14I2S B12622988 2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene CAS No. 917483-47-7](/img/structure/B12622988.png)
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields such as material science, medicinal chemistry, and organic electronics . The compound this compound is characterized by the presence of two iodine-substituted phenyl groups attached to the thiophene ring through ethenyl linkages .
Preparation Methods
The synthesis of 2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 4-iodobenzaldehyde.
Reaction Conditions: A common synthetic route involves the use of a Wittig reaction, where the aldehyde group of 4-iodobenzaldehyde reacts with a phosphonium ylide derived from thiophene.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene undergoes various chemical reactions, including:
Scientific Research Applications
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene has several scientific research applications:
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer and antimicrobial properties.
Organic Electronics: It is utilized in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s electronic properties allow it to participate in electron transfer processes, which can modulate the activity of these targets . The presence of iodine atoms enhances its ability to form halogen bonds, further influencing its biological and electronic activities .
Comparison with Similar Compounds
2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene can be compared with other thiophene derivatives such as:
2,5-Bis(4-bromophenyl)thiophene: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and electronic properties.
2,5-Bis(4-chlorophenyl)thiophene: Contains chlorine atoms, which also affect its chemical behavior and applications.
2,5-Bis(4-fluorophenyl)thiophene: Fluorine substitution results in unique properties compared to iodine-substituted derivatives.
Properties
CAS No. |
917483-47-7 |
|---|---|
Molecular Formula |
C20H14I2S |
Molecular Weight |
540.2 g/mol |
IUPAC Name |
2,5-bis[2-(4-iodophenyl)ethenyl]thiophene |
InChI |
InChI=1S/C20H14I2S/c21-17-7-1-15(2-8-17)5-11-19-13-14-20(23-19)12-6-16-3-9-18(22)10-4-16/h1-14H |
InChI Key |
CQBHDAAILDBBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(S2)C=CC3=CC=C(C=C3)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


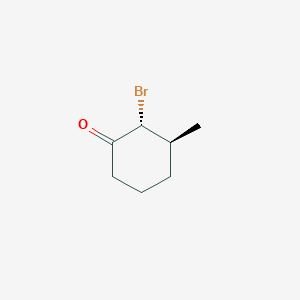

![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
methanone](/img/structure/B12622938.png)
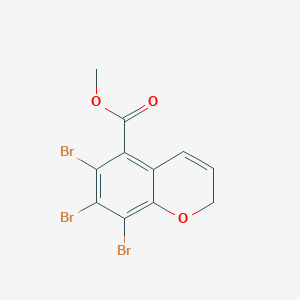
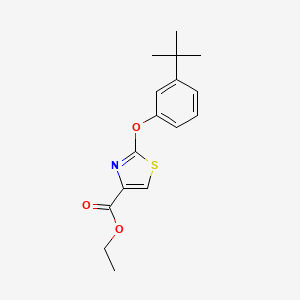
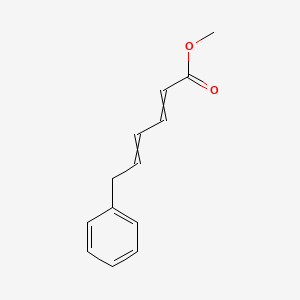
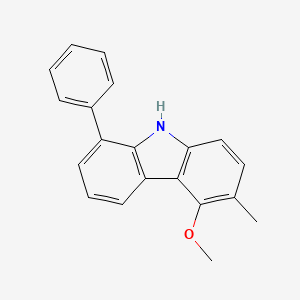
![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)


![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)

